3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde
Description
3-{[(2E)-3-Phenylprop-2-enyl]oxy}benzaldehyde is a benzaldehyde derivative featuring a propenyl ether substituent at the 3-position of the aromatic ring. The (2E)-configuration of the propenyl group ensures a trans-alkene geometry, which may influence its electronic and steric properties. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or materials science applications due to its reactive aldehyde group and conjugated system.
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-10,12-13H,11H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDIFSUJMSXNM-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a mild base (e.g., potassium carbonate), forming an alkoxide ion. This nucleophile attacks the electrophilic carbon in (2E)-3-phenylprop-2-enyl bromide, displacing bromide and forming the ether linkage. The stereochemical integrity of the (E)-configured propenyl group is preserved when starting from stereochemically pure reagents.
Standard Protocol
Reagents :
- 3-Hydroxybenzaldehyde (1.0 equiv)
- (2E)-3-Phenylprop-2-enyl bromide (1.2 equiv)
- Potassium carbonate (2.5 equiv)
- Dimethylformamide (DMF, anhydrous)
Procedure :
Purification :
Transesterification Catalyzed by N-Heterocyclic Carbenes (NHCs)
NHC catalysts enable stereoselective synthesis of ethers under mild conditions. This method is advantageous for substrates sensitive to strong bases.
Reaction Design
A transesterification strategy forms the propenyl ether moiety using vinylogous esters. For example, 3-hydroxybenzaldehyde reacts with a preformed (2E)-3-phenylpropenyl ester in the presence of NHC-D (1,3-didodecyl benzimidazolium bromide).
Optimized Conditions
- Catalyst : NHC-D (2 mol%)
- Base : Potassium carbonate (0.3 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 60°C for 5 hours.
Yield : 82% after column chromatography.
Grignard Reagent-Based Alkylation
Grignard reagents offer an alternative route to introduce the propenyl group without requiring prefunctionalized bromides.
Synthetic Steps
- Tosylation : Protect 3-hydroxybenzaldehyde as its tosylate using tosyl chloride and triethylamine.
- Grignard Addition : Treat the tosylate with vinyl magnesium bromide in THF at 0°C.
- Deprotection : Remove the tosyl group under basic conditions (K₂CO₃ in methanol).
Key Advantage : Avoids harsh alkylation conditions, preserving the aldehyde functionality.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Reaction Time | Complexity |
|---|---|---|---|---|
| Williamson Synthesis | 70–85% | Moderate | 12–24 h | Low |
| NHC-Catalyzed Transester | 82% | High | 5 h | Moderate |
| Grignard Alkylation | 60–75% | Low | 8–12 h | High |
Industrial-Scale Considerations
For large-scale production, the Williamson method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:
- Solvent Recycling : DMF can be recovered via distillation.
- Catalyst Recovery : NHC catalysts require immobilization on solid supports for reuse.
- Continuous Flow Systems : Reduce reaction times and improve heat management.
Challenges and Solutions
Aldehyde Oxidation
The aldehyde group is prone to oxidation during synthesis. Mitigation strategies include:
Stereochemical Control
Ensuring (E)-configuration in the propenyl group requires:
- Using stereochemically pure starting materials.
- Employing NHC catalysts to suppress isomerization.
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-enyl ether moiety can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzoic acid.
Reduction: 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations:
- Electronic Properties : Fluorinated analogues (e.g., B1 in ) exhibit increased lipophilicity and electron-withdrawing effects, which may improve bioavailability in drug design.
- Functional Group Impact : Replacement of the aldehyde with a ketone (as in ) or hydrazone () alters reactivity and biological activity, favoring specific pharmacological interactions.
Biological Activity
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, also known as 2-(3-phenylprop-2-enoxy)benzaldehyde, is an organic compound that has garnered attention due to its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to an allyloxy group, which contributes to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 238.28 g/mol. The structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antioxidant Activity
The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. In cellular models, it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the inhibition of NF-kB signaling pathways.
4. Anticancer Activity
Recent studies have highlighted the anticancer properties of the compound against various cancer cell lines. It exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 15 | Induces apoptosis |
| COLO-205 (Colon) | 20 | Cell cycle arrest in G2/M phase |
| WM-115 (Melanoma) | 25 | Inhibits proliferation |
The incorporation of the phenyl group enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Signal Pathway Modulation : It may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression.
- DNA Interaction : Studies suggest that the compound interacts with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various chalcone derivatives, including this compound. Results indicated a notable reduction in bacterial growth compared to control groups.
- Evaluation of Antioxidant Properties : Research published in Food Chemistry demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents.
- Cytotoxicity Assessment : A recent investigation reported in Cancer Letters highlighted the compound's ability to induce apoptosis in HL-60 cells via mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
